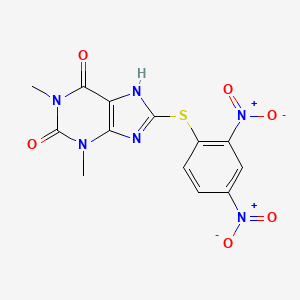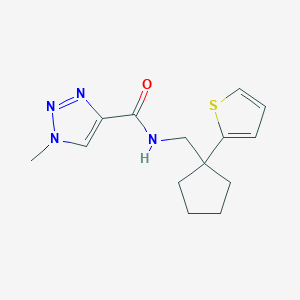
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is involved in the synthesis of various medicinal compounds. A prime example is the synthesis of (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug marketed under the names Plavix and Iscover. The significant demand for (S)-clopidogrel has spurred the development of various synthetic methodologies, highlighting the role of this compound in the pharmaceutical industry. The review by Saeed et al. (2017) thoroughly discusses the synthetic methodologies for (S)-clopidogrel, offering insights into the advantages and limitations of each method, which is crucial for further developments in this field (Saeed et al., 2017).
Chemistry of Pyridine Compounds
The chemistry and properties of pyridine compounds, which include this compound, are another area of extensive research. Boča et al. (2011) provide a comprehensive review of the chemistry of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, including their different protonated/deprotonated forms and complex compounds. This review underscores the importance of understanding the variable chemistry of pyridine compounds for their potential applications in various fields, including pharmaceuticals and materials science (Boča et al., 2011).
Biopolymer Modification
The chemical modification of biopolymers represents another important application of this compound. Petzold-Welcke et al. (2014) describe the modification of xylan, a hemicellulose, into biopolymer ethers and esters with specific properties. This process involves various chemical reactions, potentially including those with pyridine compounds. These modified biopolymers have applications in drug delivery and as paper strength additives, showcasing the versatility of chemical modifications in creating materials with tailored properties (Petzold-Welcke et al., 2014).
Inhibitors in Drug Metabolism
The role of this compound extends to the field of drug metabolism, where it may be used as an inhibitor for cytochrome P450 isoforms. Khojasteh et al. (2011) discuss the selectivity and potency of chemical inhibitors, including pyridine derivatives, in the metabolism of drugs. The precise modulation of drug metabolism is crucial for preventing drug-drug interactions and ensuring the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of “2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” would depend on the specific field of study or application. As it is used for research purposes , it could potentially be used in the development of new synthetic methods, materials, or bioactive compounds.
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGUUQQCFHXSY-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)

![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)







![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)
